Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The compound’s unique structure, featuring a fused bicyclic system, makes it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine core have been known to exhibit diverse bioactivity, including acting ascyclin-dependent kinase (CDK) inhibitors , calcium channel blockers , and GABA A receptor modulators .
Mode of Action
For instance, as a CDK inhibitor, it could interfere with cell cycle progression . As a calcium channel blocker, it could affect the influx of calcium ions, influencing various cellular functions . As a GABA A receptor modulator, it could affect neuronal signaling .
Biochemical Pathways
Based on its potential targets, it could influence pathways related tocell cycle regulation (through CDK inhibition), neuronal signaling (through GABA A receptor modulation), and cellular functions such as muscle contraction and neurotransmitter release (through calcium channel blocking) .
Result of Action
Based on its potential targets, it could lead to changes in cell cycle progression, neuronal signaling, and various cellular functions influenced by calcium ion influx .
Biochemical Analysis
Biochemical Properties
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate or inhibit specific transcription factors, leading to changes in gene expression profiles. This compound can also affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular signaling pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of specific signaling pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in the levels of intermediates and end products. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, altering the balance of lipid species within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific organelles. The distribution of this compound within tissues can also affect its overall biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of 2-aminopyridine derivatives with appropriate electrophiles. One common method includes the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones under basic conditions . This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed coupling reactions. For instance, palladium-catalyzed Sonogashira coupling followed by cyclization is a widely used method . This approach allows for the efficient assembly of the imidazo[1,2-a]pyridine scaffold under relatively mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and carboxylate groups.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions involving different electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing drugs with potential anti-tuberculosis, anti-inflammatory, and anticancer activities.
Biological Studies: The compound is used in studies investigating the inhibition of specific enzymes and receptors, contributing to the understanding of various biological pathways.
Material Science: Due to its structural properties, it is also explored in the development of new materials with specific electronic and optical characteristics.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as zolpidem and alpidem share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds, like indomethacin and tryptophan, also show diverse biological activities and are structurally similar due to their fused bicyclic systems.
Uniqueness
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy and carboxylate groups enhances its solubility and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5/c1-3-20-12(18)8-22-11-5-9(15)7-17-10(6-16-13(11)17)14(19)21-4-2/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABCWOBBAAESDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CN2C1=NC=C2C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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